
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis
Result of Action
Compounds with similar structures have shown significant activity against mycobacterium tuberculosis
Biological Activity
4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This sulfonamide derivative exhibits a multifaceted structure that suggests various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound's design incorporates a sulfonamide group, which is crucial in drug development due to its established biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O2, and its IUPAC name reflects its intricate structure. The compound includes an ethoxy group, a benzene ring, and a pyridazinyl moiety, which contribute to its reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 378.4 g/mol |
CAS Number | 1396624-91-1 |
SMILES | CCOc1ccc(cc1)S(=O)(=O)NCCNc2ncnc(c2)Nc3ccccn3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various disease pathways. Research indicates that compounds with similar structures can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects against conditions like cancer and inflammation.
Potential Biological Targets
- Enzymatic Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. These investigations have highlighted the compound's potential in various therapeutic areas.
Case Studies
- Anticancer Activity : A study involving pyridine derivatives demonstrated that certain compounds exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating potential anticancer properties .
- Anti-inflammatory Effects : Compounds derived from similar structures have shown promise in modulating inflammatory responses by interacting with P2Y receptors, which are implicated in various inflammatory diseases .
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions:
- Formation of Pyridazinyl Intermediate : This involves reacting 2-aminopyridine with α-bromoketones under controlled conditions.
- Coupling Reaction : The intermediate is coupled with 4-ethoxybenzoyl chloride using triethylamine as a base to produce the final product.
Research Findings
Research has indicated that this compound can exhibit moderate to high potency against specific biological targets. For instance, studies on related sulfonamide compounds have shown effective inhibition of key enzymes involved in cancer proliferation and inflammation .
Scientific Research Applications
Scientific Research Applications
-
Antibacterial Activity :
- Mechanism : Compounds similar to 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide have demonstrated effective inhibition of bacterial folate synthesis.
- Case Study : Research indicates that sulfanilide derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
-
Anticancer Properties :
- Mechanism : The compound's structural features allow it to interact with cancer-related pathways, potentially inhibiting tumor growth.
- Case Study : A study on pyridine derivatives revealed that certain compounds exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating promising anticancer properties .
-
Anti-inflammatory Effects :
- Mechanism : The compound may modulate inflammatory responses by interacting with P2Y receptors implicated in various inflammatory diseases.
- Case Study : Research has highlighted the anti-inflammatory potential of compounds derived from similar structures, suggesting their use in treating conditions characterized by inflammation .
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions:
-
Formation of Pyridazinyl Intermediate :
- Reacting 2-aminopyridine with α-bromoketones under controlled conditions.
-
Coupling Reaction :
- The intermediate is coupled with 4-ethoxybenzoyl chloride using triethylamine as a base to produce the final product.
Research Findings
Recent studies have indicated that this compound can exhibit moderate to high potency against specific biological targets. For instance, investigations into related sulfonamide compounds have shown effective inhibition of key enzymes involved in cancer proliferation and inflammation .
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-2-28-16-5-7-17(8-6-16)29(26,27)22-13-12-21-18-9-10-19(25-24-18)23-15-4-3-11-20-14-15/h3-11,14,22H,2,12-13H2,1H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQFGFZOBWLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.